tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide

Overview

Description

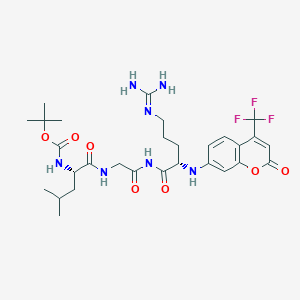

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide: is a synthetic peptide derivative often used in biochemical research. This compound combines a peptide sequence with a fluorogenic coumarin derivative, making it useful in various assays, particularly those involving protease activity. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus, enhancing the stability of the compound during synthesis and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide typically involves solid-phase peptide synthesis (SPPS). Here is a general outline of the synthetic route:

Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and reproducibility. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection cycles.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Quality Control: Mass spectrometry and NMR spectroscopy ensure the purity and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Deprotection: The Boc group can be removed using TFA.

Fluorogenic Reactions: The coumarin moiety can undergo photochemical reactions, emitting fluorescence upon excitation.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA).

Fluorogenic Reactions: UV light for excitation.

Major Products Formed

Hydrolysis: Produces individual amino acids or smaller peptides.

Deprotection: Yields the free amine form of the peptide.

Fluorogenic Reactions: Generates fluorescent products detectable by spectroscopic methods.

Scientific Research Applications

Chemistry

Protease Assays: Used as a substrate in enzymatic assays to measure protease activity by detecting the release of the fluorescent coumarin derivative.

Peptide Synthesis: Serves as a model compound in the development of new peptide synthesis methodologies.

Biology

Enzyme Kinetics: Helps in studying the kinetics of proteolytic enzymes.

Cell Biology: Used in cell-based assays to monitor protease activity within cells.

Medicine

Drug Development: Assists in screening potential protease inhibitors, which are crucial in developing treatments for diseases like cancer and viral infections.

Industry

Biotechnology: Employed in the production of diagnostic kits and research reagents.

Mechanism of Action

The mechanism of action of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide involves its role as a substrate for proteases. Upon cleavage by a protease, the coumarin moiety is released, which then fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the enzymatic hydrolysis of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-7-amido-4-methylcoumarin: Similar structure but with a methyl group instead of a trifluoromethyl group.

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-methylumbelliferyl-7-amide: Uses a different fluorogenic moiety (umbelliferone).

Uniqueness

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide is unique due to the presence of the trifluoromethyl group on the coumarin moiety, which can enhance the compound’s fluorescence properties and stability. This makes it particularly useful in sensitive and high-throughput assays where strong and stable fluorescence signals are required.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide (often abbreviated as Boc-Leu-Gly-Arg-TFC) is a synthetic peptide derivative that has garnered attention in biochemical research due to its unique properties and applications. This compound combines a peptide sequence with a fluorogenic coumarin derivative, making it particularly useful for studying protease activity.

Chemical Structure and Properties

Boc-Leu-Gly-Arg-TFC has the following chemical characteristics:

- Molecular Formula : C₃₈H₄₉N₉O₆

- Molecular Weight : 655.7 g/mol

- CAS Number : 117141-39-6

The presence of the tert-butyloxycarbonyl (Boc) group protects the amino terminus, enhancing stability during synthesis and storage. The trifluoromethyl group on the coumarin moiety contributes to its fluorescence properties, making it suitable for sensitive assays.

The primary biological activity of Boc-Leu-Gly-Arg-TFC is as a substrate for proteases. Upon cleavage by these enzymes, the coumarin moiety is released, emitting fluorescence that can be quantitatively measured. This mechanism allows researchers to assess protease activity in various biological contexts.

Key Reactions

- Proteolytic Cleavage : The peptide bonds are cleaved by proteases, resulting in the release of the fluorescent coumarin.

- Fluorescence Emission : The released coumarin fluoresces when excited by UV light, enabling quantification of protease activity.

Applications in Biochemical Research

Boc-Leu-Gly-Arg-TFC is used extensively in studies involving:

- Protease Activity Assays : Its fluorogenic properties allow for real-time monitoring of proteolytic activity.

- Drug Development : The compound serves as a model for designing inhibitors targeting specific proteases involved in diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Boc-Leu-Gly-Arg-TFC | Contains trifluoromethyl group | Enhanced fluorescence and stability |

| Boc-Leu-Gly-Arg-MC | Methyl instead of trifluoromethyl | Less fluorescent sensitivity |

| Boc-Leu-Gly-Arg-Umb | Umbelliferone moiety | Different fluorescence characteristics |

Case Studies and Research Findings

- Protease Inhibition Studies

- High-throughput Screening

- Neurodegenerative Disease Research

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRPJBROAGODAG-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40F3N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151708 | |

| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117141-39-6 | |

| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117141396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.